molecular formula C26H24N2O6S B2465017 N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866813-66-3

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2465017
CAS No.: 866813-66-3
M. Wt: 492.55
InChI Key: NKITYCVPMMWRPZ-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at position 3 with a 4-methoxybenzenesulfonyl group and at position 1 with an acetamide moiety linked to a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-10-8-18(9-11-20)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)35(31,32)21-14-12-19(33-2)13-15-21/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKITYCVPMMWRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among related compounds lie in substituent groups on the quinoline core and the acetamide side chain. Below is a comparative analysis:

Compound Name / ID Quinoline Substituent (Position 3) Acetamide Substituent (N-linked) Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 4-Methoxybenzenesulfonyl 4-Ethoxyphenyl ~483.5* Sulfonyl group enhances polarity; ethoxy increases lipophilicity
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide 4-Ethoxybenzoyl (Position 8) 4-Methoxyphenyl 558.58 Benzoyl group introduces π-stacking potential
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 4-Chlorophenyl 496.97 Chlorophenyl enhances electron-withdrawing effects
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) None (alkyl chain at position 2) Tetradecanamide 383.54 Long alkyl chain increases hydrophobicity

*Calculated based on molecular formula.

Physical Properties

  • Melting Points: Alkyl-substituted quinoline amides (e.g., 3h, 3i) exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding and van der Waals forces . Sulfonyl-containing analogs (e.g., compound) likely have lower melting points than alkyl derivatives but higher than benzoyl-substituted compounds due to moderate polarity .
  • Solubility :
    • The target compound’s 4-methoxybenzenesulfonyl group may improve aqueous solubility compared to purely hydrophobic alkyl chains (e.g., 3h) but reduce it relative to carboxylate derivatives (e.g., compound) .

Research Findings and Limitations

  • Activity Gaps : While cites a structurally complex naphthyridine acetamide (goxalapladib) with anti-atherosclerosis activity, direct pharmacological data for the target compound and its analogs are absent in the evidence .

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide, and its molecular formula is C26H24N2O6SC_{26}H_{24}N_{2}O_{6}S. The structure features a quinoline core with various substituents, which are thought to contribute to its biological activity.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study utilizing the A549 human lung adenocarcinoma model showed that compounds similar to this compound can induce cytotoxicity in cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through various pathways:

  • Cell Viability Assays : MTT assays demonstrated that treatment with related compounds resulted in reduced viability of A549 cells. For instance, certain substitutions on the phenyl ring significantly enhanced anticancer activity, reducing cell viability to as low as 61% compared to untreated controls .
CompoundCell Viability (%)Significant Change
Control100-
Compound 664p < 0.05
Compound 761p < 0.05

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar derivatives have shown effectiveness against multidrug-resistant pathogens including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies typically involve disc diffusion methods and minimum inhibitory concentration (MIC) assessments, revealing promising results against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Binding : It may interact with cellular receptors, altering signaling pathways critical for cell survival and proliferation.
  • DNA Intercalation : The quinoline structure allows for potential intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Anticancer Activity : A recent investigation highlighted the structure-dependent nature of anticancer activity among various quinoline derivatives, noting that modifications in substituents could lead to significant differences in efficacy .
  • Antimicrobial Efficacy Assessment : Another study reported on the effectiveness of similar compounds against resistant strains, emphasizing the need for ongoing research into their potential as therapeutic agents .

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